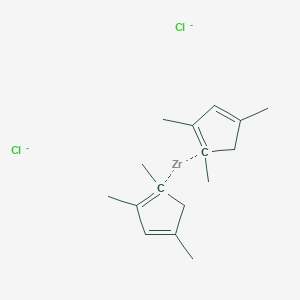
1,2,4-Trimethylcyclopenta-1,3-diene;zirconium;dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Trimethylcyclopenta-1,3-diene;zirconium;dichloride is a chemical compound that belongs to the class of organometallic compounds. It is composed of a zirconium atom coordinated to a 1,2,4-trimethylcyclopenta-1,3-diene ligand and two chloride ions. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,4-Trimethylcyclopenta-1,3-diene;zirconium;dichloride can be synthesized through the reaction of zirconium tetrachloride with 1,2,4-trimethylcyclopenta-1,3-diene in the presence of a reducing agent. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often involve moderate temperatures and the use of solvents like tetrahydrofuran or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Trimethylcyclopenta-1,3-diene;zirconium;dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to form lower oxidation state zirconium complexes.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve the use of nucleophiles like alkyl lithium or Grignard reagents.
Major Products
Oxidation: Zirconium dioxide or other zirconium oxides.
Reduction: Lower oxidation state zirconium complexes.
Substitution: Various organozirconium compounds depending on the substituent used.
Aplicaciones Científicas De Investigación
1,2,4-Trimethylcyclopenta-1,3-diene;zirconium;dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential in medical applications, such as targeted drug delivery and imaging.
Industry: It is used in the production of advanced materials, including high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,2,4-trimethylcyclopenta-1,3-diene;zirconium;dichloride involves the coordination of the zirconium atom to the diene ligand and chloride ions. This coordination creates a stable complex that can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reaction or application. For example, in catalytic reactions, the compound can activate substrates by coordinating to them and facilitating their transformation.
Comparación Con Compuestos Similares
1,2,4-Trimethylcyclopenta-1,3-diene;zirconium;dichloride can be compared with other similar organozirconium compounds, such as:
Cyclopentadienylzirconium dichloride: Similar structure but with a cyclopentadienyl ligand instead of a trimethylcyclopentadiene ligand.
Bis(cyclopentadienyl)zirconium dichloride: Contains two cyclopentadienyl ligands and is commonly used in polymerization reactions.
Zirconocene dichloride: Another organozirconium compound with two cyclopentadienyl ligands, widely used as a catalyst in olefin polymerization.
The uniqueness of this compound lies in its specific ligand structure, which imparts distinct reactivity and stability compared to other organozirconium compounds.
Propiedades
Fórmula molecular |
C16H24Cl2Zr-2 |
|---|---|
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
1,2,4-trimethylcyclopenta-1,3-diene;zirconium;dichloride |
InChI |
InChI=1S/2C8H12.2ClH.Zr/c2*1-6-4-7(2)8(3)5-6;;;/h2*4H,5H2,1-3H3;2*1H;/p-2 |
Clave InChI |
QAXQBWSCTSARHY-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC(=C(C1)C)C.CC1=CC(=C(C1)C)C.[Cl-].[Cl-].[Zr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


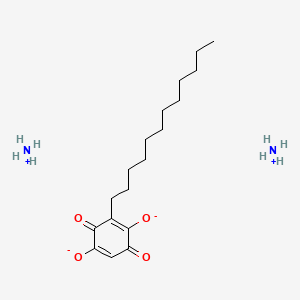
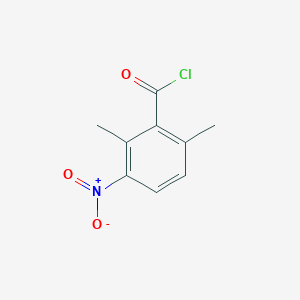

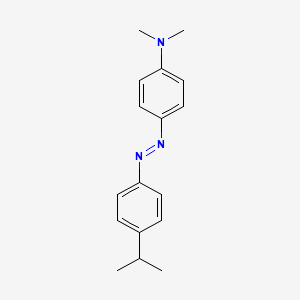
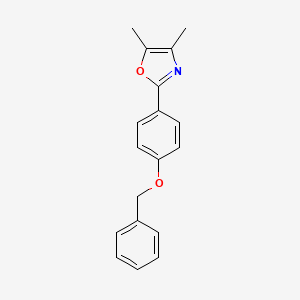

![2-[(Propan-2-ylideneamino)oxy]hexan-1-ol](/img/structure/B13752646.png)
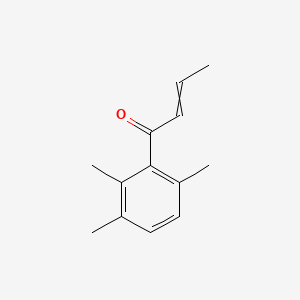
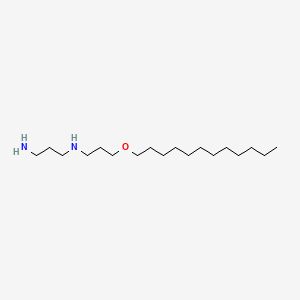
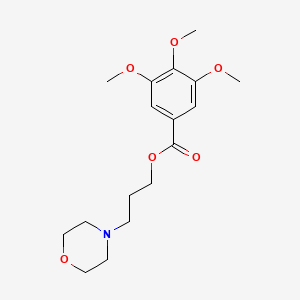
![[Chloro(nitro)methyl]benzene](/img/structure/B13752667.png)



